9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Overview
Description
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-methyl-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is 367.21205845 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis Applications
The compound falls within the class of chemicals involved in the synthesis of complex piperazines and diazaspirocycles. Research by Macleod et al. (2006) has highlighted the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, which are crucial for developing various pharmaceutical and chemical entities. The study underscores the importance of the α-methyl benzyl carbamate resin linker in the successful annulation of primary amines, leading to heterocycles free from contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Potential Pharmacological Activities
The green synthetic approach to Schiff bases from similar diazaspiro[5.5]undec compounds has been explored for their anti-inflammatory properties. Abdel-Mohsen et al. (2014) developed an environmentally benign procedure for synthesizing Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile, demonstrating promising anti-inflammatory activities in comparison to indomethacin, a reference standard (Abdel-Mohsen & Hussein, 2014).
Furthermore, the synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities have been studied. Compounds synthesized from the diazaspiro[5.5]undec framework have shown significant anti-inflammatory and analgesic effects, comparable or superior to standard drugs (Sondhi et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-methyl-4-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-14-3-5-19(6-4-14)15(13-20)16(27)23-18(24-19)26-11-9-25(10-12-26)17-21-7-2-8-22-17/h2,7-8,14-15H,3-6,9-12H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGWAPWAXSGPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C4=NC=CC=N4)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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